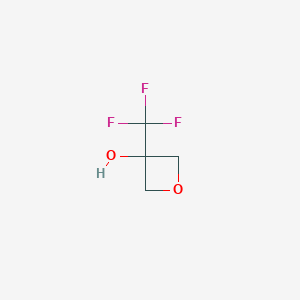
3-(Trifluoromethyl)oxetan-3-ol
Übersicht
Beschreibung
“3-(Trifluoromethyl)oxetan-3-ol” is a chemical compound with the molecular formula C4H5F3O2 . It has a molecular weight of 142.076 .
Synthesis Analysis
The synthesis of oxetan-3-ol has been reported in several studies . One method involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This method is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)oxetan-3-ol” is characterized by an oxetane ring, which is a four-membered cyclic ether . The shortest bond within the ring is found between O1 and C1 (1.462(1) Å) and the longest between C2 and C3 (1.501(1) Å) .Chemical Reactions Analysis
The oxetane ring in “3-(Trifluoromethyl)oxetan-3-ol” can undergo various chemical reactions . For instance, it can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Trifluoromethyl)oxetan-3-ol” include a molecular weight of 142.08 . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Antitubercular Drug Design
Fluorinated substituents, notably the trifluoromethyl (-CF3) group, have shown significant importance in the realm of antitubercular drug design. The presence of a trifluoromethyl group in antitubercular agents has been associated with improved pharmacodynamic and pharmacokinetic properties. This review highlights the strategic placement of the trifluoromethyl group in various antitubercular scaffolds, demonstrating its potential to enhance the drug-likeness and antitubercular activity of compounds. The -CF3 group's lipophilicity-enhancing effect and its distinction as an alternative electron-withdrawing group to halogens have been emphasized, providing insights into the physicochemical properties and impact on antitubercular activity (Sidharth Thomas, 1969).
Aqueous Fluoroalkylation Reactions
The advancement of fluoroalkylation methods, particularly in aqueous media, has become an area of interest due to the unique effects of fluorine-containing functionalities on the physical, chemical, and biological properties of molecules. This review discusses the progress in developing mild, environment-friendly, and efficient incorporation of fluorinated or fluoroalkylated groups, including the trifluoromethyl group, into target molecules under green chemistry principles. The emphasis on water as a solvent or reactant in these reactions opens new prospects for fluoroalkylation, including trifluoromethylation, under environmentally benign conditions (Hai‐Xia Song et al., 2018).
OLED Materials Development
The design and synthesis of organic light-emitting diode (OLED) materials have significantly benefited from the incorporation of fluorinated compounds. The review of BODIPY-based materials, with a focus on their application as active materials in OLED devices, showcases how fluorinated groups, including the trifluoromethyl group, contribute to the development of efficient and tunable OLEDs. The aggregation-induced emission (AIE) properties and the ability to tune emission wavelengths across the visible spectrum highlight the potential of fluorinated materials in next-generation optoelectronic devices (B. Squeo & M. Pasini, 2020).
Environmental Impact and Utilization of Fluorinated Compounds
The environmental fate and effects of the lampricide TFM, a compound related to the trifluoromethyl group, were reviewed to understand its transient effects on aquatic ecosystems and minimal long-term toxicological risks. The review discusses TFM's non-persistence, detoxification, and the role of fluorinated compounds in environmental chemistry, providing insights into the responsible use and management of such chemicals (T. Hubert, 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)oxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c5-4(6,7)3(8)1-9-2-3/h8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMANELZPPUNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)oxetan-3-ol | |
CAS RN |
1403676-72-1 | |
| Record name | 3-(trifluoromethyl)oxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)
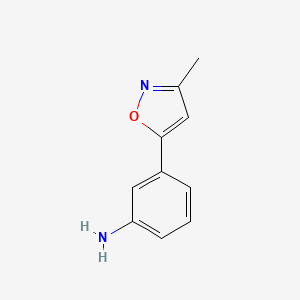
![[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol](/img/structure/B1432598.png)
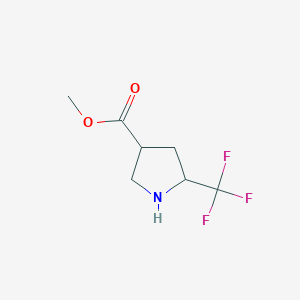
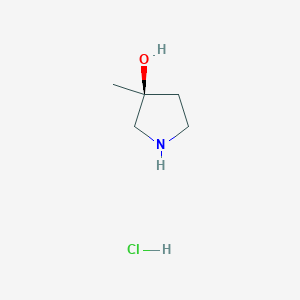
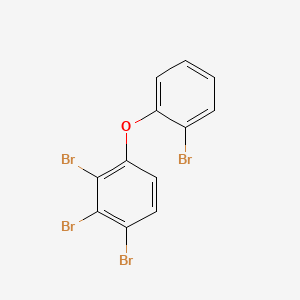
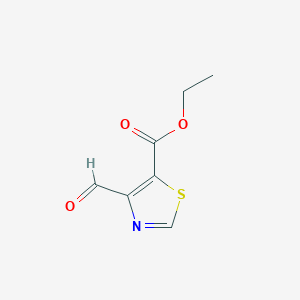
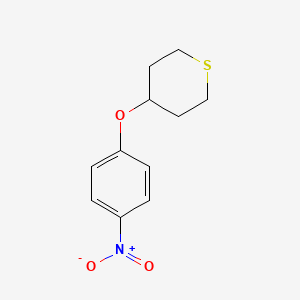
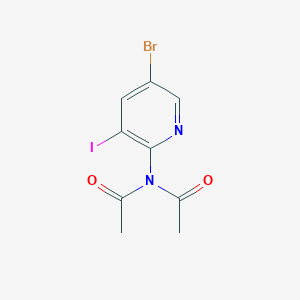
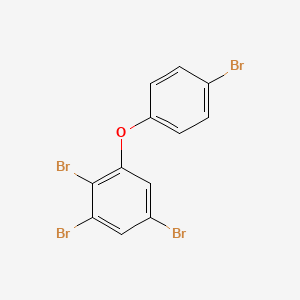
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)
![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)